7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-azido-7-methoxy quinoline with acetyl acetone and ethyl acetoacetate through a 1,3-dipolar cycloaddition reaction can yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperature conditions, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and have been studied for their biological activities.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N6O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-methoxy-3-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H22N6O3/c1-23-11-17(21-22-23)19(27)24-7-5-13(6-8-24)10-25-12-20-16-9-14(28-2)3-4-15(16)18(25)26/h3-4,9,11-13H,5-8,10H2,1-2H3 |
InChI Key |
HYNNZGJEQCSMKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
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